Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound features a unique structure with a cyclopropyl group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable ester and an amine, the compound can be synthesized through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as strong acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the production yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and the pyrimidine ring can bind to specific sites on these targets, influencing their activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Methyl 2-(2-methylcyclohexyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the methylcyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(2-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a compound belonging to the dihydropyrimidine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 181.19 g/mol
- CAS Number : 1785560-03-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis. Notably, it acts as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism and energy homeostasis .
Antimicrobial Properties
Research indicates that compounds within the dihydropyrimidine class exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antibacterial and antifungal properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies involving cancer cell lines suggest that it may induce apoptosis (programmed cell death) in certain types of cancer cells. For example, in vitro assays have reported a reduction in cell viability for LNCaP prostate cancer cells when treated with this compound . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Animal models of inflammation have shown that this compound can reduce markers of inflammation, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study on Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition of E. coli and S. aureus growth |
Cancer Cell Viability Assay | Assess anticancer properties | Induced apoptosis in LNCaP cells with IC50 values below 10 µM |
Inflammation Model | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in treated mice compared to control |
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2-methylcyclopropyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-5-3-6(5)8-11-4-7(9(13)12-8)10(14)15-2/h4-6H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
FTPWXTHFKVCMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=C(C(=O)N2)C(=O)OC |
Origin of Product |
United States |
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